molecular formula C10H13NO B13246698 (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol

(3-Amino-2,3-dihydro-1H-inden-1-yl)methanol

Cat. No.: B13246698
M. Wt: 163.22 g/mol
InChI Key: ZVIAYSDZXBSHLK-UHFFFAOYSA-N
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Description

(3-Amino-2,3-dihydro-1H-inden-1-yl)methanol is a bicyclic compound featuring an indane core (a fused benzene and cyclopentane ring) substituted with an amino group at position 3 and a hydroxymethyl group at position 1. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol (free base). The hydrochloride salt form, rac-[(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride, has a molecular weight of 139.60 g/mol and a purity of 95% .

This compound is synthesized via reductive amination or reduction of precursor ketones. For example, analogous indenylmethanol derivatives are prepared using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce carbonyl intermediates .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(3-amino-2,3-dihydro-1H-inden-1-yl)methanol

InChI

InChI=1S/C10H13NO/c11-10-5-7(6-12)8-3-1-2-4-9(8)10/h1-4,7,10,12H,5-6,11H2

InChI Key

ZVIAYSDZXBSHLK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C1N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol typically involves the reduction of indanone derivatives followed by amination. One common method involves the reduction of 1-indanone using sodium borohydride (NaBH4) to yield 1-indanol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2,3-dihydro-1H-inden-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of indanone derivatives.

    Reduction: Formation of more saturated indane derivatives.

    Substitution: Formation of various substituted indene derivatives depending on the reagents used.

Scientific Research Applications

(3-Amino-2,3-dihydro-1H-inden-1-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
(3-Amino-2,3-dihydro-1H-inden-1-yl)methanol C₁₀H₁₃NO 163.22 Amino and hydroxymethyl groups at positions 3 and 1; chiral center.
(2,3-Dihydro-1H-inden-1-yl)methanol C₁₀H₁₂O 148.20 Lacks amino group; enantioselective synthesis reported ([α]D = -11.452).
(6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid C₁₁H₁₁ClO₂ 210.66 Acetic acid substituent; anti-inflammatory activity with low GI toxicity.
(1-(Aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol C₁₁H₁₅NO 177.24 Aminomethyl and hydroxymethyl groups; impurity in Varenicline® synthesis.
GDC-0879 (B-Raf inhibitor) C₂₀H₂₀N₄O₂ 348.40 Complex substituents (hydroxyimino, pyridine); inhibits B-Raf kinase.

Key Observations :

  • The amino group in the target compound increases polarity compared to non-amino analogs like (2,3-dihydro-1H-inden-1-yl)methanol.
  • Chlorine or acetic acid substituents (e.g., in ) enhance biological activity but alter solubility profiles.
  • Enantiomeric purity is critical for pharmacological applications, as seen in the specific rotation data for (S)-(2,3-dihydro-1H-inden-1-yl)methanol ([α]D = -14.3) .

Physicochemical and Stability Data

  • Target Compound: Predicted pKa ≈ 14.43 (similar to {3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol) .
  • Hydrochloride Salt: Enhanced stability and solubility, as seen in rac-[(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride .

Biological Activity

(3-Amino-2,3-dihydro-1H-inden-1-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Synthesis

(3-Amino-2,3-dihydro-1H-inden-1-yl)methanol features an indene backbone with an amino and hydroxyl group, which contribute to its unique reactivity and biological activity. The compound can be synthesized through various methods, including:

  • One-pot reactions involving starting materials like 2-hydroxybenzonitrile and 2-bromoacetophenone in the presence of bases such as Cs2CO3 .
  • Oxidation and reduction processes that modify the hydroxyl group to form ketones or aldehydes, enhancing its chemical versatility .

The biological activity of (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol is largely attributed to its ability to interact with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds with enzymes and receptors, modulating various biological processes. Notably, the compound has been shown to influence pathways related to inflammation and cancer progression .

Anticancer Properties

Research indicates that (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol exhibits significant anticancer activity. In vitro studies have demonstrated its ability to:

  • Induce apoptosis in various cancer cell lines.
  • Inhibit tumor growth by disrupting microtubule assembly at concentrations as low as 20 μM .

Table 1: Summary of Anticancer Activity

Cell LineConcentration (μM)Effect
MDA-MB-2311.0Morphological changes observed
MDA-MB-23110.0Enhanced caspase-3 activity (1.33–1.57x)
Various Cancer Types20.0Inhibition of microtubule assembly

Antimicrobial Properties

Additionally, (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol has been investigated for its antimicrobial effects. Studies suggest that it may stabilize mast cells, which can be beneficial in treating allergic reactions and infections .

Case Studies

In a notable study involving the synthesis of related compounds, researchers found that derivatives of (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol exhibited varying degrees of biological activity based on structural modifications. For example, compounds with halogen substitutions showed increased reactivity and altered biological profiles compared to the parent compound .

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